molecular formula C22H23N3O3S2 B3000145 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034300-69-9

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B3000145
CAS No.: 2034300-69-9
M. Wt: 441.56
InChI Key: XMVJSZPVJBBXQG-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a benzo[b]thiophen-3-yl moiety, a dimethylaminoethyl side chain, and a 2-methyloxazol-4-yl substituent. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation.

  • Friedel-Crafts reactions to introduce sulfonyl groups.
  • Nucleophilic addition of hydrazides to isothiocyanates to form hydrazinecarbothioamides.
  • Cyclization under basic conditions to generate heterocyclic cores (e.g., 1,2,4-triazoles or thiazoles) .

Key structural features include:

  • Benzo[b]thiophen-3-yl group: A sulfur-containing bicyclic aromatic system that may enhance lipophilicity and π-π stacking interactions.
  • Dimethylaminoethyl side chain: Likely improves solubility and membrane permeability due to its tertiary amine.
  • 2-Methyloxazol-4-yl substituent: A polar heterocycle that could participate in hydrogen bonding or dipole interactions.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15-24-20(13-28-15)16-8-10-17(11-9-16)30(26,27)23-12-21(25(2)3)19-14-29-22-7-5-4-6-18(19)22/h4-11,13-14,21,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVJSZPVJBBXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its diverse structural features suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Structural Overview

The compound features:

  • A benzo[b]thiophene moiety, which is known for its role in enhancing biological activity.
  • A dimethylaminoethyl side chain that may improve solubility and bioavailability.
  • A benzenesulfonamide group, which is often associated with antimicrobial and anticancer properties.
  • An oxazole ring that can contribute to the compound's pharmacological profile.

Molecular Formula and Properties

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 358.46 g/mol
  • CAS Number: 2034310-72-8

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the benzo[b]thiophene core.
  • Attachment of the dimethylaminoethyl group.
  • Synthesis of the benzenesulfonamide moiety through sulfonation reactions.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related sulfonamide derivatives have shown promising results in inhibiting cell proliferation in breast (MCF-7) and cervical (HeLa) cancer models, with IC50 values indicating strong inhibitory potential .

CompoundCell LineIC50 (µM)
TAJ4MCF-73.18 ± 0.11
TAJ4HeLa8.12 ± 0.43

This suggests that this compound may similarly target critical pathways involved in tumor growth.

The proposed mechanism for compounds of this class includes:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression, such as NEK7 and NEK9 .
  • Induction of Apoptosis: The presence of the sulfonamide group may enhance apoptotic signaling pathways, leading to increased cell death in malignant cells.

Case Studies and Research Findings

  • Cytotoxicity Assays: In vitro studies demonstrated that derivatives containing the benzo[b]thiophene structure showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics .
  • Molecular Docking Studies: Computational analyses revealed favorable interactions between the compound and target proteins involved in cancer signaling pathways, suggesting a potential for drug development .
  • Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations indicate that modifications to the molecular structure, such as the addition of the dimethylamino group, can significantly affect absorption and distribution profiles .

Comparison with Similar Compounds

Heterocyclic Core Influence

  • Target vs. Thiazoles, however, offer more hydrogen-bonding sites (e.g., thiazole N) .
  • Triazole-Thiones () : The triazole-thione tautomerism observed in compounds (νC=S at 1247–1255 cm⁻¹) contrasts with the stable oxazole ring in the target compound, which lacks tautomeric flexibility but offers metabolic stability .

Solubility and Bioavailability

  • The dimethylaminoethyl group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., ’s methylbenzenesulfonamide). However, ’s 4-amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide may exhibit higher solubility due to its ionizable amino group .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving sulfonamide coupling and heterocyclic ring formation. For example, benzenesulfonamide intermediates can be reacted with dimethylaminoethyl-benzo[b]thiophene precursors under reflux in acetic acid, followed by purification via column chromatography or recrystallization . Critical parameters include reaction time (3.5–5 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Purity optimization may require iterative solvent selection (e.g., acetonitrile for crystallization) and spectroscopic validation (NMR, HRMS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • Spectroscopy : 1^1H/13^{13}C NMR for confirming substituent positions and stereochemistry.
  • Mass spectrometry : HRMS for molecular weight validation and detecting synthetic byproducts.
  • X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in similar sulfonamide derivatives .
  • Chromatography : HPLC with UV/Vis detection to assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the dimethylaminoethyl group in modulating biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified alkylamine chains (e.g., replacing dimethylamino with pyrrolidino) and compare bioactivity.
  • Kinetic assays : Measure binding affinity to target receptors (e.g., GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization.
  • Isotopic labeling : Use 15^{15}N or 13^{13}C isotopes to track metabolic stability in vitro .

Q. What computational approaches are suitable for predicting this compound’s interaction with membrane-bound receptors?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology-built receptor structures.
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM force field) to assess stability over 100+ ns trajectories .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at binding sites, focusing on sulfonamide’s electrostatic contributions .

Q. How do pH and solvent polarity affect the compound’s stability in physiological environments?

  • Methodology :

  • Stability assays : Incubate the compound in buffers (pH 4–9) and analyze degradation via LC-MS.
  • Solubility profiling : Use shake-flask methods with solvents mimicking intestinal fluid (e.g., FaSSIF/FeSSIF).
  • Degradation product identification : Isolate byproducts using preparative TLC and characterize via MS/MS fragmentation .

Q. What strategies mitigate synthetic scalability challenges for this compound?

  • Methodology :

  • Process optimization : Replace hazardous solvents (e.g., glacial acetic acid) with greener alternatives (e.g., ethanol/water mixtures).
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve yield.
  • Flow chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction times .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamides?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables.
  • Dose-response validation : Replicate key experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Orthogonal assays : Confirm activity using both in vitro (enzyme inhibition) and in vivo (murine models) approaches .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?

  • Methodology :

  • Negative controls : Use untreated cells and vehicle-only (e.g., DMSO) exposures.
  • Positive controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.
  • Off-target profiling : Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

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